tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system that includes oxygen and sulfur atoms, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate typically involves the reaction of a spirocyclic intermediate with tert-butyl isocyanate. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spiro ring structure.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified spirocyclic compounds.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The presence of the carbamate group can also facilitate interactions with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride
Uniqueness
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H25NO3S |
---|---|
Molekulargewicht |
287.42 g/mol |
IUPAC-Name |
tert-butyl N-(9-oxa-1-thiaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C14H25NO3S/c1-13(2,3)18-12(16)15-11-4-9-19-14(10-11)5-7-17-8-6-14/h11H,4-10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
HLWHJTNNHNDAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCSC2(C1)CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.